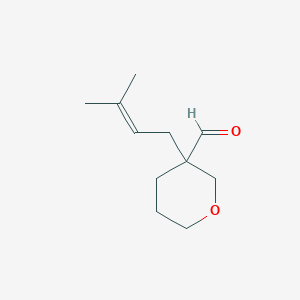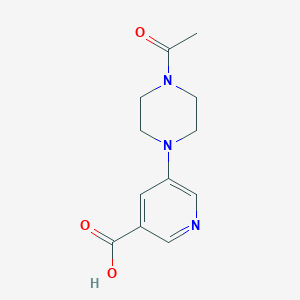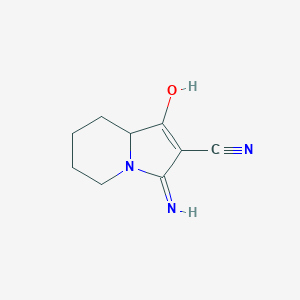
(4-Cyclopentyloxolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopentyloxolan-2-yl)methanol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a derivative of oxolane and cyclopentane, featuring a hydroxyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyloxolan-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanol with oxirane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
(4-Cyclopentyloxolan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of cyclopentane.
Substitution: Formation of cyclopentyl halides.
科学的研究の応用
Chemistry
In chemistry, (4-Cyclopentyloxolan-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties may also make it useful as a solvent or reagent in various industrial processes.
作用機序
The mechanism of action of (4-Cyclopentyloxolan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simpler alcohol with a similar cyclopentane ring structure.
Oxolane: A related compound with a similar oxolane ring but without the cyclopentane moiety.
Cyclopentanone: An oxidized form of cyclopentanol with a ketone functional group.
Uniqueness
(4-Cyclopentyloxolan-2-yl)methanol is unique due to its combination of cyclopentane and oxolane rings, along with a hydroxyl functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(4-cyclopentyloxolan-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-11H,1-7H2 |
InChIキー |
NQGPCSCNMKBEJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
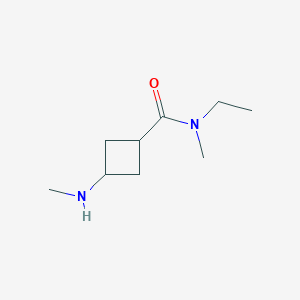

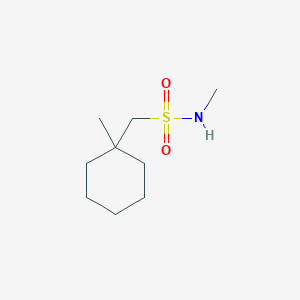
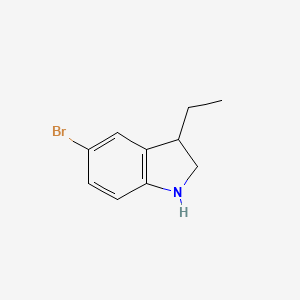
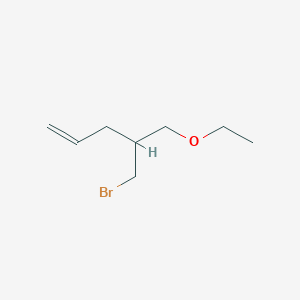
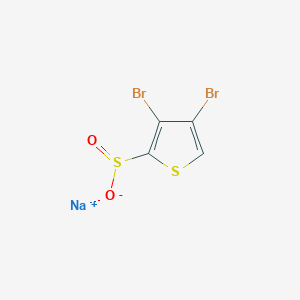
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

